N-(3-Bromophenyl)-2-[(2,5-dimethylphenyl)(phenylsulfonyl)amino]acetamide
Overview
Description
N-(3-Bromophenyl)-2-[(2,5-dimethylphenyl)(phenylsulfonyl)amino]acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial and anti-inflammatory agents. The presence of bromine, dimethylphenyl, and phenylsulfonyl groups in its structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-2-[(2,5-dimethylphenyl)(phenylsulfonyl)amino]acetamide typically involves multi-step organic reactions. One possible route could be:
Step 1: Bromination of aniline to obtain 3-bromoaniline.
Step 2: Acylation of 3-bromoaniline with chloroacetyl chloride to form N-(3-bromophenyl)acetamide.
Step 3: Sulfonylation of 2,5-dimethylaniline with phenylsulfonyl chloride to produce 2,5-dimethylphenyl phenylsulfonamide.
Step 4: Coupling of N-(3-bromophenyl)acetamide with 2,5-dimethylphenyl phenylsulfonamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)-2-[(2,5-dimethylphenyl)(phenylsulfonyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The bromine and phenylsulfonyl groups can participate in oxidation reactions.
Reduction: The compound can be reduced to remove the bromine or sulfonyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or removal of bromine.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible development as an antibacterial or anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-2-[(2,5-dimethylphenyl)(phenylsulfonyl)amino]acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interacting with specific proteins. The bromine and sulfonyl groups could play a crucial role in binding to molecular targets and disrupting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-2-[(2,5-dimethylphenyl)(phenylsulfonyl)amino]acetamide
- N-(3-Fluorophenyl)-2-[(2,5-dimethylphenyl)(phenylsulfonyl)amino]acetamide
- N-(3-Iodophenyl)-2-[(2,5-dimethylphenyl)(phenylsulfonyl)amino]acetamide
Uniqueness
The presence of the bromine atom in N-(3-Bromophenyl)-2-[(2,5-dimethylphenyl)(phenylsulfonyl)amino]acetamide may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s interaction with molecular targets and its overall stability.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(3-bromophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-16-11-12-17(2)21(13-16)25(29(27,28)20-9-4-3-5-10-20)15-22(26)24-19-8-6-7-18(23)14-19/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHSPNIDQZDOKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148994 | |
Record name | N-(3-Bromophenyl)-2-[(2,5-dimethylphenyl)(phenylsulfonyl)amino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425608-39-5 | |
Record name | N-(3-Bromophenyl)-2-[(2,5-dimethylphenyl)(phenylsulfonyl)amino]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=425608-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Bromophenyl)-2-[(2,5-dimethylphenyl)(phenylsulfonyl)amino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.